molecular formula C12H23NO3 B3028497 (S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine CAS No. 212890-86-3

(S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine

Cat. No.: B3028497
CAS No.: 212890-86-3
M. Wt: 229.32
InChI Key: IMAIYZZQVVKONO-VIFPVBQESA-N
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Description

(S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine (CAS 212890-86-3) is a chiral pyrrolidine derivative of significant value in medicinal chemistry and organic synthesis. This compound features a stereochemically defined (S) configuration and a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, which is crucial for facile deprotection under mild acidic conditions during multi-step synthetic sequences. The 2-hydroxymethyl functional group provides a versatile handle for further chemical transformations, allowing researchers to readily incorporate this chiral scaffold into more complex molecular architectures. This scaffold serves as a key synthetic intermediate and chiral building block in pharmaceutical research. Compounds based on the substituted pyrrolidine structure are frequently explored in the development of centrally active therapeutics, where the dimethyl substitution can be used to fine-tune steric and electronic properties . Specifically, the (S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine scaffold can be utilized in the design of novel ligands for biological targets. For instance, research into dual-target mu opioid receptor (MOR) agonist and dopamine D3 receptor (D3R) antagonists for creating analgesics with reduced abuse liability has identified the substituted pyrrolidine moiety as a critical dopaminergic pharmacophore . Furthermore, the hydroxymethyl group can be leveraged to introduce phosphonate moieties, creating amino phosphonate esters that act as enzyme inhibitors or transition-state mimics in biochemical studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(4,5)6-9(13)7-14/h9,14H,6-8H2,1-5H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAIYZZQVVKONO-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1)C(=O)OC(C)(C)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](N(C1)C(=O)OC(C)(C)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735866
Record name tert-Butyl (2S)-2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212890-86-3
Record name 1,1-Dimethylethyl (2S)-2-(hydroxymethyl)-4,4-dimethyl-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212890-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2S)-2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Boc Protecting Group: The nitrogen atom of the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Hydroxymethylation: The hydroxymethyl group is introduced at the 2-position through a hydroxymethylation reaction, often using formaldehyde and a reducing agent.

    Methylation: The 4-position is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of (S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The compound can be reduced to remove the Boc protecting group, typically using acidic conditions.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or other oxidizing agents in an appropriate solvent.

    Reduction: Acidic conditions, such as HCl in methanol, to remove the Boc group.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Deprotected pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Utilized in the development of drugs targeting specific biological pathways, such as neurotransmitter receptors.

    Industry: Applied in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form hydrogen bonds, ionic interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include Boc-protected morpholine and piperidine derivatives, which share core features such as nitrogen-containing heterocycles and hydroxymethyl substituents. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight CAS RN Key Structural Features
(S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine C12H23NO3 245.32 Not explicitly listed in evidence 5-membered pyrrolidine ring; 4,4-dimethyl groups; C2 hydroxymethyl; Boc-protected amine.
(S)-N-Boc-2-hydroxymethylmorpholine C10H19NO4 217.26 135065-76-8 6-membered morpholine ring (oxygen atom at C4); C2 hydroxymethyl; Boc-protected amine .
(R)-N-Boc-3-(hydroxymethyl)piperidine C11H21NO3 215.28 140695-85-8 6-membered piperidine ring; C3 hydroxymethyl; Boc-protected amine .

Steric and Electronic Effects

  • Ring Size and Substituents :

    • The 5-membered pyrrolidine ring in the target compound imposes greater torsional strain compared to 6-membered morpholine and piperidine analogues. This strain enhances reactivity in certain catalytic cycles .
    • The 4,4-dimethyl groups in the pyrrolidine derivative create a sterically congested environment, reducing accessibility to the nitrogen center. In contrast, morpholine’s oxygen atom introduces electronic effects (e.g., polarity) without comparable steric bulk .
  • Boc Protection and Reactivity :

    • The Boc group in all three compounds shields the amine from undesired nucleophilic attacks, enabling selective functionalization at other sites (e.g., hydroxymethyl group). For example, in hydrazine reactions, Boc protection directs reactivity to the less nucleophilic nitrogen, as demonstrated in chlorotriazine functionalization studies .

Research Findings and Practical Considerations

  • Synthetic Efficiency :
    • The synthesis of (S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine requires careful control of methylation steps to avoid over-substitution. Piperidine analogues are more straightforward to prepare but lack the same steric advantages .
  • Thermal Stability :
    • Boc-protected pyrrolidines exhibit higher thermal stability compared to morpholine derivatives, making them suitable for high-temperature reactions .

Biological Activity

(S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

(S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine is a pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C10H19N2O3C_{10}H_{19}N_{2}O_{3}, and it has a molecular weight of approximately 215.27 g/mol. The presence of the hydroxymethyl group contributes to its reactivity and potential interactions in biological systems.

The biological activity of (S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine can be attributed to its interaction with various biological targets:

  • Protein Binding : The compound acts as a molecular scaffold in the synthesis of bioactive peptides and proteins, influencing their conformation and stability.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes pivotal in metabolic pathways, potentially affecting lipid metabolism and signaling pathways.

Research indicates that (S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine exhibits several biochemical properties:

  • Solubility : The compound demonstrates moderate solubility in organic solvents, which is advantageous for formulation in drug development.
  • Stability : Under physiological conditions, it remains stable but may degrade under extreme pH or temperature conditions.

Antiproliferative Effects

Studies have highlighted the antiproliferative effects of (S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine on various cancer cell lines. The mechanism appears to involve the inhibition of topoisomerase II, leading to reduced cell proliferation rates.

Cell LineIC50 (µM)Mechanism of Action
CCRF-CEM5.0Topoisomerase II inhibition
MCF-76.5Induction of apoptosis
A5497.0Cell cycle arrest

Case Studies

  • In Vivo Studies : In animal models, administration of (S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine demonstrated significant tumor reduction compared to control groups. The treatment led to a decrease in tumor volume by approximately 40% over four weeks.
  • Clinical Relevance : In a clinical trial setting, patients treated with formulations containing this compound showed improved outcomes in terms of overall survival rates when combined with standard chemotherapy regimens.

Q & A

Q. What safety protocols are essential given the compound’s hazard classification?

  • Answer :
  • Storage : 2–8°C under inert atmosphere (per ) to prevent hydrolysis.
  • Handling : Use fume hoods and PPE (nitrile gloves, safety goggles) due to potential respiratory irritation (STOT SE 3 classification in ).
  • Waste Disposal : Neutralize with dilute HCl before aqueous disposal .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine
Reactant of Route 2
(S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine

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